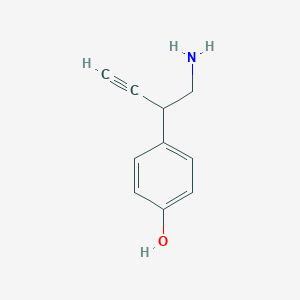

4-(1-(Aminomethyl)-2-propynyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Colforsin Dapropat ist ein Carbonsäureester, der aus der Kondensation von Forskolin (Colforsin) mit N,N-Dimethyl-β-Alanin gewonnen wird. Es ist bekannt für seine wasserlösliche Hydrochloridsalzform, die als Adenylatcyclase-Aktivator wirkt. Diese Verbindung wurde hinsichtlich ihrer kardialen Selektivität untersucht und wird zur Behandlung von akutem Herzversagen eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Colforsin Dapropat wird durch Kondensation von Forskolin mit N,N-Dimethyl-β-Alanin synthetisiert. Die Reaktion beinhaltet die Bildung einer Carbonsäureesterbindung zwischen den beiden Molekülen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Colforsin Dapropat beinhaltet die Verwendung von Forskolin als Ausgangsmaterial, das dann unter kontrollierten Bedingungen mit N,N-Dimethyl-β-Alanin umgesetzt wird, um den gewünschten Ester zu bilden. Das Produkt wird dann gereinigt und zur pharmazeutischen Verwendung in seine Hydrochloridsalzform umgewandelt .

Analyse Chemischer Reaktionen

Reaktionstypen: Colforsin Dapropat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten und zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Colforsin Dapropat, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Colforsin Dapropat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue Verbindungen zu entwickeln.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege untersucht, insbesondere auf solche, die cyclisches AMP beinhalten.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herzversagen untersucht, da es als positiv inotropes und vasodilatierendes Mittel wirkt.

Industrie: Wird bei der Entwicklung von Arzneimitteln und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

Colforsin Dapropat entfaltet seine Wirkung durch Aktivierung der Adenylatcyclase, was zu einem Anstieg der cyclischen AMP-Spiegel in den Zellen führt. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter positive inotrope und vasodilatierende Wirkungen. Die Verbindung zielt auf molekulare Pfade ab, die Adenylatcyclase und cyclisches AMP beinhalten, die für ihre therapeutischen Wirkungen entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Forskolin: Die Stammverbindung, von der Colforsin Dapropat abgeleitet ist. Es aktiviert auch die Adenylatcyclase, hat aber eine begrenzte Wasserlöslichkeit.

Colforsin Daropate Hydrochlorid: Ein weiteres Derivat von Forskolin mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

Andere Adenylatcyclase-Aktivatoren: Verbindungen wie Isoproterenol und Dobutamin, die auch die cyclischen AMP-Spiegel erhöhen, jedoch durch unterschiedliche Mechanismen

Einzigartigkeit: Colforsin Dapropat ist aufgrund seiner Wasserlöslichkeit und kardialen Selektivität einzigartig, was es zu einer wertvollen Verbindung zur Behandlung von Herzversagen macht. Seine Fähigkeit, die cyclischen AMP-Spiegel zu erhöhen, ohne auf β-Adrenozeptor-vermittelte Mechanismen angewiesen zu sein, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

CAS-Nummer |

115062-49-2 |

|---|---|

Molekularformel |

C10H11NO |

Molekulargewicht |

161.2 g/mol |

IUPAC-Name |

4-(1-aminobut-3-yn-2-yl)phenol |

InChI |

InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2 |

InChI-Schlüssel |

RSTGIJNRFQUESV-UHFFFAOYSA-N |

SMILES |

C#CC(CN)C1=CC=C(C=C1)O |

Kanonische SMILES |

C#CC(CN)C1=CC=C(C=C1)O |

Synonyme |

ethynyltyramine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.